Gold(I) catalysts enable cyclopropanation of furan-ynes through carbene intermediates. For example, the reaction of furan-ynes with pyridine N-oxides in the presence of [(MorDalPhos)Au(NCMe)]SbF₆ generates α-oxo gold(I) carbenes, which undergo cyclopropanation via a spirocyclic intermediate. The mechanism involves initial coordination of the gold catalyst to the alkyne, followed by oxidative cyclization to form a cyclopropane ring fused to the furan (Fig. 1). The stereochemical outcome depends on the regioselectivity of the N-oxide attack, with Z-isomers forming preferentially before isomerizing to the E-configuration. This method achieves moderate yields (45–65%) but offers precise control over cyclopropane geometry.
Rhodium(II) complexes, particularly Rh₂(S-TCPTTL)₄, catalyze asymmetric cyclopropanation of furans with diazo compounds. The reaction proceeds via a dirhodium-bound carbene intermediate, which inserts into the furan’s C–C bond to form the cyclopropane ring. Key advantages include:
A representative reaction between furan and ethyl diazoacetate yields trans-cyclopropane derivatives, which can be hydrolyzed to the corresponding amine using LiOH.
B(C₆F₅)₃ facilitates cyclopropanation via 1,6-enyne carboboration. The mechanism begins with alkyne activation by boron, followed by cyclopropanation and subsequent ring-opening to form alkylborane intermediates. For 1-(furan-2-ylmethyl)cyclopropan-1-amine synthesis, this approach enables the installation of the cyclopropane ring adjacent to the furan methyl group. The reaction is stereospecific, with E-configured products dominating due to steric hindrance during ring-opening.
Electrophilic cyclopropanes undergo nucleophilic ring-opening at the C2 position when substituted with donor-acceptor groups. For example, Meldrum’s acid-derived cyclopropanes react with thiophenolates in DMSO at rates 10⁸–10⁹ times slower than analogous Michael acceptors. This reactivity is harnessed to construct furan-cyclopropane hybrids by trapping the ring-opened intermediate with furan-containing nucleophiles. The phenyl group at C2 enhances electrophilicity, accelerating cyclopropane activation by 15-fold compared to unsubstituted analogs.
Vinylcyclopropanes bearing β-ketoester groups undergo iodocyclization to form cyclopropane-fused tetrahydrofurans. Treatment of ethyl 2-allylacetoacetate derivatives with I₂ and NaI in acetonitrile/water at 50°C yields oxabicyclo[3.1.0]hexanols in 92% yield. The reaction proceeds via iodonium ion formation, followed by nucleophilic attack by the carbonyl oxygen to form the furan ring (Scheme 1). This method is notable for its diastereoselectivity, producing a 1:1 mixture of isomers that can be resolved chromatographically.
The furan and cyclopropane moieties exhibit orthogonal reactivity, enabling divergent functionalization: